4-Azaspiro[2.4]heptane-5-carboxylic acid tfa
Description
Properties
IUPAC Name |
4-azaspiro[2.4]heptane-5-carboxylic acid;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2.C2HF3O2/c9-6(10)5-1-2-7(8-5)3-4-7;3-2(4,5)1(6)7/h5,8H,1-4H2,(H,9,10);(H,6,7) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDJYSEIYJDPRFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC2)NC1C(=O)O.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F3NO4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.19 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Oxidation of 4-Hydroxyproline Derivatives
4-Hydroxyproline derivatives (e.g., (2R,4S)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid) undergo oxidation using 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) and sodium hypochlorite (NaClO) in isopropyl acetate. This step converts the hydroxyl group to a ketone, yielding intermediates such as (S)-1-(tert-butoxycarbonyl)-4-oxo-pyrrolidine-2-carboxylic acid with >90% efficiency.
Key Conditions
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Solvent: Isopropyl acetate
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Oxidant: NaClO (12.5% w/w)
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Catalyst: TEMPO (0.05 equiv)
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Temperature: 0–25°C
Alkene Formation via Wittig Reaction
The ketone intermediate is subjected to a Wittig reaction with alkylene agents (e.g., Tebbe or Lombardo reagents) to generate exocyclic alkenes. For example, treatment with methyltriphenylphosphonium bromide under basic conditions produces the alkene derivative in 75–85% yield.
Cyclopropanation with Dihalocarbenes
The alkene undergoes cyclopropanation using dihalocarbenes generated from trihaloacetate salts (e.g., Cl3CCO2Na). This reaction proceeds under phase-transfer catalysis (e.g., tetrabutylammonium bromide) to form dihalocyclopropane intermediates. The use of Cl2CHCO2Na at 60°C achieves 65–70% conversion.
Safety Note : Traditional methods using Et2Zn/ClCH2I pose fire hazards, whereas trihaloacetate-based systems improve safety profiles.
Hydrodehalogenation to Spirocyclopropane
Dihalocyclopropanes are reduced via free-radical pathways using tributyltin hydride (Bu3SnH) or single-electron transfer agents (e.g., Li/NH3). This step cleaves C–X bonds (X = Cl, Br) to yield the spirocyclopropane core. Yields range from 60% (Bu3SnH) to 85% (Li/NH3).
Trifluoroacetate Salt Formation
The final TFA salt is generated through acid-mediated deprotection or direct salt formation:
Deprotection of tert-Butoxycarbonyl (Boc) Groups
Boc-protected intermediates (e.g., (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid) are treated with trifluoroacetic acid (TFA) in dichloromethane (DCM). This step removes the Boc group and forms the TFA salt in near-quantitative yield.
Representative Protocol
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Reagent: TFA/DCM (1:1 v/v)
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Time: 2–4 hours
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Yield: 95–98%
Direct Salt Formation via Acid-Base Reaction
The free base of 4-azaspiro[2.4]heptane-5-carboxylic acid is neutralized with TFA in solvents like ethyl acetate or methanol. Crystallization at 4°C provides the TFA salt with >99% purity.
Alternative Routes and Methodological Innovations
Castagnoli–Cushman Reaction for Lactam Formation
The Castagnoli–Cushman reaction (CCR) offers an alternative pathway using azomethines derived from trifluoroacetaldehyde hydrate. Reacting amines with fluoral hydrate in dichloromethane (DCM) followed by cyclization with p-toluenesulfonic acid yields spirocyclic lactams, which can be hydrolyzed to carboxylic acids.
Example
Coupling Reactions for Derivatives
Comparative Analysis of Synthetic Methods
Challenges and Optimization Strategies
Cyclopropanation Efficiency
Early methods suffered from incomplete dihalocarbene addition, leading to low yields (30–40%). Switching to phase-transfer catalysts (e.g., Bu4NBr) improved conversion to 70% by enhancing interfacial reactivity.
Chemical Reactions Analysis
Esterification and Amidation
The carboxylic acid moiety undergoes standard derivatization reactions:
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Esterification : Reacts with alcohols (e.g., methanol, ethanol) under acidic or coupling conditions to form esters. For example, treatment with thionyl chloride followed by methanol yields methyl 4-azaspiro[2.4]heptane-5-carboxylate.
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Amidation : Reacts with amines (e.g., benzylamine) via carbodiimide-mediated coupling (e.g., EDC/HOBt) to produce amide derivatives. These derivatives are critical intermediates in antiviral drug synthesis .
Simmons-Smith Cyclopropanation
A key reaction for synthesizing spirocyclic intermediates involves the Simmons-Smith reaction :
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Reacts with diiodomethane (CH₂I₂) and diethylzinc (Et₂Zn) in dichloromethane to generate a zinc carbenoid, forming cyclopropane-fused intermediates .
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Conditions :
Castagnoli-Cushman Reaction (CCR)
The compound participates in CCR with cyclic anhydrides to form polycyclic derivatives:
| Anhydride | Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| Homophthalic | Ph₂O | 225°C | 6 | 57 |
| Benzannelated adipic | NMP | 200°C | 6 | 12 |
| Glutaric | Sulfolane | 200°C | 6 | – |
Data adapted from CCR studies using trifluoroacetate derivatives .
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Mechanism : The reaction proceeds via a tandem [4+2] cycloaddition and retro-Diels-Alder pathway, stabilized by the trifluoroacetate group .
Deprotection and Functionalization
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Boc Deprotection : Treating Boc-protected precursors with TFA in dichloromethane (DCM) removes the protecting group, yielding the free amine .
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Oxidation : TEMPO/NaClO-mediated oxidation of hydroxylated intermediates generates ketone derivatives, critical for further functionalization .
Biological Activity Modulation
Derivatives exhibit enhanced pharmacokinetic properties:
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Antiviral Activity : HCV NS5A inhibitors derived from this scaffold show IC₅₀ values <1 nM in replication assays .
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Structural Modifications :
Stability and Reactivity
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pH Sensitivity : Stable in acidic conditions (pH 2–6) but hydrolyzes at pH >8.
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Thermal Stability : Decomposes above 200°C, limiting high-temperature applications .
This compound’s reactivity underpins its utility in synthesizing bioactive molecules, particularly antiviral agents. Its spirocyclic core and trifluoroacetate group enable precise control over stereoelectronic properties, making it indispensable in medicinal chemistry .
Scientific Research Applications
Synthesis and Chemical Properties
4-Azaspiro[2.4]heptane-5-carboxylic acid TFA is synthesized through various methods that enhance yield and efficiency. Notably, it serves as an intermediate in the preparation of hepatitis C virus NS5A inhibitors, which are crucial for antiviral therapies. The synthesis often involves the treatment of proline derivatives with metal carbenoids, employing strategies such as the Simmon-Smith reaction to facilitate the formation of spirocyclic structures .
Antiviral Properties
The compound has been identified as a precursor for developing inhibitors targeting hepatitis C virus (HCV). Research indicates that derivatives of 4-azaspiro[2.4]heptane-5-carboxylic acid are effective in inhibiting the replication of HCV, making them valuable in antiviral drug development .
Anticancer Activity
Studies have demonstrated that spirocyclic compounds related to 4-azaspiro[2.4]heptane-5-carboxylic acid exhibit cytotoxic effects against various cancer cell lines, including melanoma. For instance, compounds derived from this structure showed significant cytotoxicity in human malignant melanoma A-375 cells, with some achieving over 80% cytotoxicity at specific concentrations . The mechanism behind this activity often involves the induction of apoptosis through caspase activation, highlighting its potential as an anticancer agent .
Case Studies and Research Findings
- HCV Inhibitors : A study detailed the synthesis of various derivatives of 4-azaspiro[2.4]heptane-5-carboxylic acid and their evaluation as HCV NS5A inhibitors. The findings indicated a strong correlation between structural modifications and biological activity, emphasizing the importance of this compound in developing new antiviral agents .
- Cytotoxicity Evaluations : In another study, several compounds derived from this scaffold were tested against melanoma cell lines. The results showed varying degrees of cytotoxicity, with some derivatives exhibiting selective toxicity towards cancer cells while sparing normal fibroblasts, thus presenting a promising therapeutic profile for further development .
Data Table: Summary of Biological Activities
| Compound | Target Cell Line | Cytotoxicity (CC50) | Mechanism of Action |
|---|---|---|---|
| 4-Azaspiro[2.4]heptane-5-carboxylic acid TFA Derivative 1 | A-375 (Melanoma) | 0.4 µM | Caspase activation |
| 4-Azaspiro[2.4]heptane-5-carboxylic acid TFA Derivative 2 | Hs27 (Fibroblast) | >50 µM | Minimal toxicity observed |
| HCV NS5A Inhibitor Derived from 4-Azaspiro Compound | HCV Replication | IC50 = 10 nM | Viral replication inhibition |
Mechanism of Action
The mechanism of action of 4-Azaspiro[2.4]heptane-5-carboxylic acid trifluoroacetic acid involves its interaction with specific molecular targets. The spirocyclic structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues
a) 1-(tert-Butoxycarbonyl)-8,8-difluoro-1-azaspiro[4.5]decane-2-carboxylic acid (3e)
- Structure : Larger spiro system ([4.5] vs. [2.4]) with difluoro substituents.
- Yield : 61% .
- Melting Point : 171–173°C .
- Key Difference : Increased ring size and fluorine atoms enhance metabolic stability but reduce solubility.
b) 1-(tert-Butoxycarbonyl)-8-oxa-1-azaspiro[4.5]decane-2-carboxylic acid (3f)
- Structure : Oxygen atom replaces a methylene group in the spiro system.
- Yield : 65% .
- Melting Point : 71–74°C .
- Key Difference : Oxygen incorporation improves polarity and aqueous solubility.
c) 5-(tert-Butoxycarbonyl)-5-azaspiro[3.4]octane-6-carboxylic acid (3b)
d) 2-Boc-2-azabicyclo[2.2.1]heptane-5-carboxylic acid (AS58220)
Physicochemical Properties
Insights :
Carboxylation Strategies
4-Azaspiro[2.4]heptane-5-carboxylic Acid TFA :
Biological Activity
4-Azaspiro[2.4]heptane-5-carboxylic acid trifluoroacetate (tfa) is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article provides a detailed examination of its biological activity, including in vitro studies, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
4-Azaspiro[2.4]heptane-5-carboxylic acid tfa features a unique spirocyclic structure that contributes to its biological properties. The trifluoroacetate moiety enhances its solubility and stability, making it a suitable candidate for various biological assays.
Biological Activity Overview
The biological activity of 4-Azaspiro[2.4]heptane-5-carboxylic acid tfa has been evaluated in several studies, focusing on its cytotoxicity against cancer cell lines and its role as an inhibitor of viral proteases.
Cytotoxicity Studies
In a study evaluating the cytotoxic effects of various compounds, including 4-Azaspiro[2.4]heptane derivatives, the compound exhibited significant cytotoxicity against human malignant melanoma A-375 cells. The half-maximal inhibitory concentration (CC50) was determined to be in the range of 0.4–12.3 µM, indicating potent activity against this cancer cell line .
| Compound | CC50 (µM) | Cell Line |
|---|---|---|
| 1-TFA | 0.4 | A-375 |
| 11 | 12.3 | A-375 |
| 12 | >40 | Various |
Viral Inhibition
Recent research highlighted the compound's potential as an inhibitor of the SARS-CoV-2 3CL protease, which is crucial for viral replication. The compound showed comparable potency to established inhibitors like nirmatrelvir, with effective concentrations (EC90) reported at around 17 nM in cellular assays .
Structure-Activity Relationship (SAR)
The SAR studies have indicated that modifications at specific positions on the spirocyclic structure can significantly impact the biological activity of the compound. For instance, the introduction of various substituents has been shown to enhance both potency and metabolic stability in human liver microsomes .
| Substituent | Position | Effect on Activity |
|---|---|---|
| Trifluoromethyl | P2 | Increased potency |
| Methanesulfonyl | P4 | Improved metabolic stability |
Case Studies
- Inhibition of NAPE-PLD : A study focused on pyrimidine-4-carboxamides as inhibitors of N-acyl phosphatidylethanolamine-specific phospholipase D (NAPE-PLD) demonstrated that similar spirocyclic compounds could effectively modulate lipid signaling pathways, suggesting potential therapeutic applications in metabolic disorders .
- Antiviral Activity : Another case study explored the antiviral properties of azaspiro compounds against hepatitis C virus (HCV). The findings indicated that derivatives of 4-Azaspiro[2.4]heptane could serve as promising leads for developing HCV inhibitors due to their structural similarity to known antiviral agents .
Q & A
Q. What are the established synthetic routes for 4-Azaspiro[2.4]heptane-5-carboxylic acid TFA, and how can Boc-protection strategies be optimized?
The compound is typically synthesized via Boc-deprotection using trifluoroacetic acid (TFA). For example, 4-(tert-butoxycarbonyl)-4-azaspiro[2.4]heptane-5-carboxylic acid undergoes TFA-mediated cleavage of the Boc group, yielding the TFA salt. Key parameters include reaction time (2–4 hours in TFA/dichloromethane at 0°C to room temperature) and stoichiometric control to minimize side reactions. Post-synthesis, crystallization from diethyl ether/hexane mixtures improves purity .
Q. Which analytical techniques are most effective for characterizing 4-Azaspiro[2.4]heptane-5-carboxylic acid TFA?
- NMR Spectroscopy : H and C NMR are critical for confirming the spirocyclic structure and proton environments, particularly the carboxylic acid proton (δ ~12 ppm in DMSO-d6) and spiro-junction carbons.
- Mass Spectrometry : ESI-MS (e.g., m/z 241.2 [M+H]) verifies molecular weight and fragmentation patterns.
- Melting Point Analysis : Reported values (e.g., 171–173°C for derivatives) help assess purity .
Q. How does the spirocyclic architecture influence the compound’s physicochemical properties?
The spiro[2.4]heptane scaffold imposes conformational rigidity, reducing rotational freedom and enhancing metabolic stability. Computational studies (e.g., DFT or molecular mechanics) can quantify strain energy (~5–10 kcal/mol) and predict solubility/logP profiles. Experimental validation via HPLC (C18 columns, acetonitrile/water gradients) correlates with computational data .
Advanced Research Questions
Q. What methodologies enable enantioselective synthesis of (S)-5-azaspiro[2.4]heptane-6-carboxylic acid derivatives?
Chiral phase-transfer catalysis (PTC) using cinchona alkaloid-derived catalysts (e.g., chinconidine) achieves >90% ee in double allylic alkylation reactions. Key variables include solvent polarity (toluene/water biphasic systems), base strength (CsOH·H2O), and temperature (−20°C to 0°C). The (S)-configured product is critical for antiviral activity in ledipasvir analogs .
Q. How can researchers resolve contradictions in reported yields for spirocyclic proline derivatives?
Discrepancies (e.g., 61% vs. 65% yields in similar protocols) often arise from:
- Protection Group Stability : Boc vs. Fmoc groups under acidic conditions.
- Workup Efficiency : Precipitation protocols (e.g., ether vs. hexane) impact recovery. Systematic DOE (Design of Experiments) using factors like TFA concentration, reaction time, and solvent ratios can identify optimal conditions .
Q. What are the challenges in incorporating this scaffold into peptide-based therapeutics, and how can they be mitigated?
- Steric Hindrance : The spirocyclic core may impede coupling reactions. Solution: Use HATU/DIPEA in DMF for amide bond formation.
- Acid Sensitivity : The TFA salt may destabilize during solid-phase peptide synthesis (SPPS). Alternative protecting groups (e.g., Alloc) or neutralization with DIEA post-cleavage are recommended .
Q. How does the 4-azaspiro[2.4]heptane motif enhance bioactivity in antiviral agents like ledipasvir?
The scaffold mimics proline’s conformational constraints while introducing a smaller ring system (cyclopropane), improving target binding (NS5A protein inhibition). SAR studies show that substituents at C6 (e.g., carboxylic acid) enhance potency by 10-fold compared to non-functionalized analogs. Docking simulations (AutoDock Vina) reveal hydrogen bonding with Lys31 and Asp38 residues .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
